molecular formula C18H21ClN2OS B2741441 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride CAS No. 2418596-17-3

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride

Cat. No.: B2741441
CAS No.: 2418596-17-3
M. Wt: 348.89
InChI Key: MBACSQBMPHVZEX-SSPJITILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C18H21ClN2OS and its molecular weight is 348.89. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as EN300-26675225, is a dual GIP/GLP-1 receptor co-agonist . The primary targets of this compound are the GIP and GLP-1 receptors, which are key mediators of insulin secretion and are also expressed in regions of the brain that regulate food intake .

Mode of Action

EN300-26675225 interacts with its targets, the GIP and GLP-1 receptors, to activate them . This activation potently stimulates insulin secretion in the presence of even modest elevations of blood glucose . The activation of the GLP-1R lowers blood glucose in persons with type 2 diabetes, while the GIPR is much less effective for this .

Biochemical Pathways

The activation of the GIP and GLP-1 receptors by EN300-26675225 affects the insulin secretion pathway . This leads to downstream effects such as the reduction of blood glucose levels, particularly in individuals with type 2 diabetes .

Pharmacokinetics

It is known that the compound is rapidly cleared from plasma by covalent binding to tissues and renal elimination . Renal clearance of platinum significantly correlates with glomerular filtration rate, indicating that glomerular filtration is the principal mechanism of platinum elimination by the kidneys .

Result of Action

The activation of the GIP and GLP-1 receptors by EN300-26675225 results in potent stimulation of insulin secretion . This leads to a reduction in blood glucose levels, particularly in individuals with type 2 diabetes . In addition, the compound has been shown to reduce both HbA1c and body weight by amounts unprecedented for a single agent .

Properties

IUPAC Name

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS.ClH/c19-17-12-6-2-1-5-11(12)9-15(17)20-18(21)14-10-22-16-8-4-3-7-13(14)16;/h1-2,5-6,10,15,17H,3-4,7-9,19H2,(H,20,21);1H/t15-,17-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBACSQBMPHVZEX-SSPJITILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)NC3CC4=CC=CC=C4C3N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=CS2)C(=O)N[C@@H]3CC4=CC=CC=C4[C@H]3N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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